6-methoxyquinoline-2-carboxylic Acid
Overview
Description
6-Methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-methoxyquinoline-2-carboxylic acid involves the oxidation of 6-methoxyquinoline-2-carboaldehyde. The reaction is typically carried out using sodium chlorite and sodium dihydrogen phosphate in a mixture of water and tert-butanol at room temperature. The reaction mixture is then adjusted to a pH of 4 and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, and the product is obtained after concentrating the filtrate under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Sodium chlorite and sodium dihydrogen phosphate in water and tert-butanol.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Conversion to quinoline-2,6-dicarboxylic acid.
Reduction: Formation of 6-methoxyquinoline-2-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyquinoline-2-carboxylic acid is used extensively in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a building block for synthesizing more complex quinoline derivatives.
Biology: In studies involving enzyme inhibition and as a fluorescent probe.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-methoxyquinoline-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
- 6-Methoxyquinoline-3-carboxylic acid
- Quinoline-2-carboxylic acid
- Quinoline-3-carboxylic acid
Comparison: 6-Methoxyquinoline-2-carboxylic acid is unique due to the presence of a methoxy group at the 6-position and a carboxylic acid group at the 2-position. This specific arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can influence the compound’s solubility and ability to participate in hydrogen bonding, affecting its interaction with biological targets .
Properties
IUPAC Name |
6-methoxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYIZUQEDQMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457948 | |
Record name | 6-methoxyquinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75433-99-7 | |
Record name | 6-methoxyquinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering 6-methoxyquinoline-2-carboxylic acid in Ephedra species?
A1: This finding is significant because it expands the known phytochemical diversity of Ephedra species. While kynurenic acid and 6-hydroxykynurenic acid have been previously identified in plants, this research marks the first isolation of this compound (also referred to as 6-methoxy-kynurenic acid) from a natural source []. This discovery opens avenues for further investigation into its potential biological activities and its role within the plant.
Q2: Is there any information available about the potential applications of this compound?
A2: Currently, the research primarily focuses on its isolation and identification from Ephedra pachyclada ssp. sinaica []. Further studies are needed to explore its potential applications in areas such as medicine, agriculture, or material science.
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